molecular formula C20H16N2O3 B399954 ethyl (1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)(cyano)acetate

ethyl (1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)(cyano)acetate

Katalognummer: B399954
Molekulargewicht: 332.4g/mol
InChI-Schlüssel: ILSBZJQRTQRMSR-FBMGVBCBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ethyl (1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)(cyano)acetate is a complex organic compound that belongs to the family of oxoindoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a cyano group, a benzyl group, and an ethyl ester, which contribute to its unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)(cyano)acetate typically involves multi-step organic reactions. One common method includes the condensation of 1-benzyl-2-oxoindoline-3-carbaldehyde with cyanoacetic acid ethyl ester under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the desired product through a Knoevenagel condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications for further applications .

Analyse Chemischer Reaktionen

Types of Reactions

ethyl (1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)(cyano)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized products depending on the nucleophile employed .

Wissenschaftliche Forschungsanwendungen

ethyl (1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)(cyano)acetate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators.

    Medicine: Research has indicated its potential use in developing new pharmaceuticals for treating various diseases, including cancer and neurological disorders.

    Industry: The compound is utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of ethyl (1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)(cyano)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects. The exact molecular pathways and targets can vary depending on the specific application and derivative used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

ethyl (1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)(cyano)acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Eigenschaften

Molekularformel

C20H16N2O3

Molekulargewicht

332.4g/mol

IUPAC-Name

ethyl (2E)-2-(1-benzyl-2-oxoindol-3-ylidene)-2-cyanoacetate

InChI

InChI=1S/C20H16N2O3/c1-2-25-20(24)16(12-21)18-15-10-6-7-11-17(15)22(19(18)23)13-14-8-4-3-5-9-14/h3-11H,2,13H2,1H3/b18-16+

InChI-Schlüssel

ILSBZJQRTQRMSR-FBMGVBCBSA-N

SMILES

CCOC(=O)C(=C1C2=CC=CC=C2N(C1=O)CC3=CC=CC=C3)C#N

Isomerische SMILES

CCOC(=O)/C(=C/1\C2=CC=CC=C2N(C1=O)CC3=CC=CC=C3)/C#N

Kanonische SMILES

CCOC(=O)C(=C1C2=CC=CC=C2N(C1=O)CC3=CC=CC=C3)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.